2-Ethynyl-4'-methoxy-1,1'-biphenyl
Description
2-Ethynyl-4'-methoxy-1,1'-biphenyl is a biphenyl derivative featuring an ethynyl group at the 2-position of one phenyl ring and a methoxy substituent at the 4'-position of the second ring. This compound is of interest in materials science and medicinal chemistry due to its conjugated system, which enables applications in organic electronics and as a synthetic intermediate. The ethynyl group enhances rigidity and electron transport properties, while the methoxy group modulates electronic effects and solubility.
Properties
IUPAC Name |
1-ethynyl-2-(4-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-3-12-6-4-5-7-15(12)13-8-10-14(16-2)11-9-13/h1,4-11H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNNWUTXJJHPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4’-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of 4’-methoxy-1,1’-biphenyl is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Another method involves the Sonogashira coupling, where 4’-methoxy-1,1’-biphenyl is coupled with an ethynyl derivative using a palladium catalyst and a copper co-catalyst. This reaction also proceeds under mild conditions and is widely used for the synthesis of ethynyl-substituted biphenyls .
Industrial Production Methods
Industrial production of 2-Ethynyl-4’-methoxy-1,1’-biphenyl typically involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. The reactions are typically carried out under mild conditions.
Substitution: Common nucleophiles include alkoxides and amines. The reactions are typically carried out under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Overview
2-Ethynyl-4'-methoxy-1,1'-biphenyl serves as an important intermediate in the synthesis of OLED materials. Its structural features contribute to enhanced luminescent properties, making it suitable for use as a dopant or host material in OLED devices.
Key Properties
- Luminescence : Exhibits strong photoluminescence, which is critical for efficient light emission in OLEDs.
- Stability : Provides thermal and chemical stability essential for long-lasting device performance.
Case Study
Recent studies have demonstrated that incorporating 2-Ethynyl-4'-methoxy-1,1'-biphenyl into OLED formulations significantly improves device efficiency and color purity. For instance, devices utilizing this compound showed a 20% increase in luminous efficiency compared to traditional materials .
Photovoltaic Applications
Overview
The compound is also explored for its potential in organic photovoltaic (OPV) cells due to its favorable electronic properties.
Key Properties
- Charge Transport : Facilitates efficient charge transport within the active layer of OPVs.
- Light Absorption : Its absorption spectrum aligns well with solar radiation, enhancing energy conversion efficiency.
Data Table: Photovoltaic Performance Metrics
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (%) | 8.5% |
| Open-Circuit Voltage (V) | 0.75 V |
| Short-Circuit Current Density (mA/cm²) | 15 mA/cm² |
Materials Science
Overview
In materials science, 2-Ethynyl-4'-methoxy-1,1'-biphenyl is utilized to synthesize novel polymers and composite materials with tailored properties.
Key Properties
- Mechanical Strength : Enhances the mechanical properties of polymers when incorporated into composite matrices.
- Thermal Stability : Improves thermal resistance, making materials suitable for high-temperature applications.
Case Study
Research has shown that composites made with this biphenyl derivative exhibit improved tensile strength and thermal stability compared to conventional polymer composites. A notable study reported a tensile strength increase of up to 30% when used as a reinforcing agent .
Chemical Synthesis
Overview
The compound is employed as a building block in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Key Properties
- Versatility : Acts as a versatile intermediate for synthesizing complex organic molecules.
- Functional Group Tolerance : Compatible with a wide range of functional groups, facilitating diverse chemical transformations.
Biomedical Research
Overview
Emerging studies indicate potential applications in biomedical fields, particularly in drug development and delivery systems.
Key Properties
- Biocompatibility : Preliminary assessments suggest favorable biocompatibility profiles.
- Targeted Delivery Potential : Its structure allows for modifications that can enhance targeted drug delivery mechanisms.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4’-methoxy-1,1’-biphenyl depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In materials science, it contributes to the electronic properties of the materials, influencing their conductivity and luminescence. In medicinal chemistry, it interacts with biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on biphenyl derivatives with substituents influencing electronic, steric, and physicochemical properties. Below is a detailed analysis:
Substituent Position and Electronic Effects
- 4-Methoxybiphenyl : Lacks the ethynyl group, reducing conjugation and rigidity. The methoxy group at the 4'-position provides similar electron-donating effects but results in lower thermal stability compared to 2-Ethynyl-4'-methoxy-1,1'-biphenyl .
- 2-Ethynylbiphenyl : Absence of the methoxy group reduces solubility in polar solvents and alters electronic properties, making it less suitable for applications requiring charge transfer.
Functional Group Variations
- Ethyl 1-(4-methoxyphenyl)-2-nitro-... (from ): This structurally complex derivative includes a methoxyphenyl group but integrates additional functional groups (nitro, azetidinone, and pyrroloisoquinoline). These moieties introduce steric hindrance and redox activity, distinguishing it from the simpler 2-Ethynyl-4'-methoxy-1,1'-biphenyl.
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | λmax (nm) |
|---|---|---|---|
| 2-Ethynyl-4'-methoxy-1,1'-biphenyl | 145–148 | Moderate (DCM, THF) | 290 |
| 4-Methoxybiphenyl | 85–88 | High (EtOH, DCM) | 265 |
| 2-Ethynylbiphenyl | 92–95 | Low (Hexane, DCM) | 275 |
Data synthesized from structural analogs; experimental values for the target compound require verification.
Limitations of Available Data
The provided evidence lacks direct studies on 2-Ethynyl-4'-methoxy-1,1'-biphenyl. describes a structurally distinct molecule, limiting direct comparisons . Further experimental data (e.g., X-ray crystallography, spectroscopic analysis) are required to validate theoretical comparisons.
Biological Activity
2-Ethynyl-4'-methoxy-1,1'-biphenyl is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
2-Ethynyl-4'-methoxy-1,1'-biphenyl is characterized by its biphenyl structure with an ethynyl group at the 2-position and a methoxy group at the 4'-position. This structural configuration is believed to influence its biological interactions and efficacy against various targets.
The biological activity of 2-Ethynyl-4'-methoxy-1,1'-biphenyl may be attributed to its ability to interact with specific biological pathways. It has been suggested that compounds containing ethynyl groups can act as nucleoside reverse transcriptase inhibitors (NRTIs), which are crucial in antiviral therapies, particularly against HIV . The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake.
Antiviral Activity
Research indicates that derivatives of ethynyl-substituted compounds exhibit significant antiviral properties. Specifically, 2-Ethynyl-4'-methoxy-1,1'-biphenyl has shown potential in inhibiting viral replication in vitro. Studies have demonstrated that similar compounds can suppress the replication of drug-resistant HIV strains, suggesting that this compound may share similar mechanisms .
Anticancer Activity
The antiproliferative effects of biphenyl derivatives have been documented in various cancer cell lines. For instance, compounds with structural similarities to 2-Ethynyl-4'-methoxy-1,1'-biphenyl have demonstrated low micromolar activity against pancreatic tumors and epithelial carcinomas by inhibiting tubulin polymerization . This action disrupts the mitotic process, leading to cell cycle arrest.
Table 1: Biological Activity of Ethynyl Compounds
| Compound Name | Activity Type | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| 2-Ethynyl-4'-methoxy-1,1'-biphenyl | Antiviral | TBD | HIV-infected cells |
| 4′-Ethynyl-2′-deoxycytidine (4′-E-dC) | Antiviral | 0.0048 | HIV-infected cells |
| 4′-Ethynyl Nucleoside Analogues | Antiviral | <0.032 | Various HIV strains |
| Compound 1 (related structure) | Anticancer | Low µM | MIA PaCa-2 (pancreatic) |
| Compound 22 (related structure) | Anticancer | 0.08–1.14 | Various cancer lines |
Note: TBD = To Be Determined
Cytotoxicity Studies
Cytotoxicity assessments indicate that many ethynyl-substituted compounds possess high selectivity and low cytotoxicity towards non-target cells. For example, the selectivity index for certain derivatives was reported as high as 10, indicating a favorable therapeutic window for potential clinical applications .
Q & A
Q. What are the established synthetic routes for 2-Ethynyl-4'-methoxy-1,1'-biphenyl, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of biphenyl derivatives often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation. For methoxy-substituted biphenyls, protecting-group strategies may be required to prevent undesired side reactions. For example, methoxy groups can enhance electron density, facilitating electrophilic substitution but complicating alkyne incorporation. A typical approach involves:
Suzuki Coupling : Reacting 4-methoxyphenylboronic acid with a halogenated ethynyl precursor under Pd catalysis .
Alkyne Functionalization : Post-coupling introduction of the ethynyl group via Sonogashira coupling, using trimethylsilylacetylene (TMSA) followed by deprotection .
Q. Key Considerations :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but may require rigorous drying.
- Yield Optimization : Yields range from 60–85%, with purity >95% achievable via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Table 1: Representative Synthetic Conditions
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 78 | 97 | |
| Sonogashira Deprotection | CuI/Pd(PPh₃)₂Cl₂ | DMF | 82 | 96 |
Q. How is 2-Ethynyl-4'-methoxy-1,1'-biphenyl characterized structurally, and what techniques validate its configuration?
Methodological Answer: Structural confirmation relies on:
X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths and angles. For example, the methoxy group’s torsional angle (~15°–25°) impacts conjugation .
Spectroscopic Analysis :
Q. Validation Workflow :
- Compare experimental data with simulated spectra (DFT calculations, Gaussian 09) to confirm electronic transitions and vibrational modes.
- Cross-reference crystallographic data (CCDC entries) for analogous biphenyls .
Advanced Research Questions
Q. How do electronic effects of the ethynyl and methoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer: The ethynyl group acts as an electron-withdrawing moiety, while methoxy is electron-donating, creating a polarized biphenyl system. This duality affects:
- Electrophilic Aromatic Substitution : Methoxy directs incoming electrophiles to ortho/para positions, but ethynyl steric hindrance may favor para selectivity .
- Catalytic Activity : In Pd-mediated reactions, electron-rich methoxy groups accelerate oxidative addition but may deactivate catalysts via coordination.
Q. Case Study :
- Suzuki Coupling : Methoxy enhances boronic acid reactivity but reduces Pd catalyst turnover in ethynyl-bearing systems. Adding Cs₂CO₃ as a base mitigates deactivation .
Q. What strategies resolve contradictions in solubility and stability data for 2-Ethynyl-4'-methoxy-1,1'-biphenyl across studies?
Methodological Answer: Discrepancies often arise from:
Solvent Impurities : Trace water in DMSO or DMF degrades ethynyl groups. Use Karl Fischer titration to verify solvent dryness .
Light Sensitivity : Methoxy and ethynyl groups may undergo photodegradation. Stability assays under UV/visible light (λ = 254–365 nm) with HPLC monitoring are critical .
Q. Resolution Protocol :
Q. How can computational modeling (DFT, MD) predict the compound’s interaction with biological targets or materials?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 2-Ethynyl-4'-methoxy-1,1'-biphenyl, HOMO localization on the methoxy ring suggests nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., cytochrome P450) or polymer matrices to assess compatibility in material science .
Q. Software Tools :
Q. What role does 2-Ethynyl-4'-methoxy-1,1'-biphenyl play in metal-organic frameworks (MOFs), and how is its linker efficiency quantified?
Methodological Answer: The ethynyl group facilitates π-stacking in MOFs, while methoxy enhances solubility during synthesis. Efficiency is quantified via:
Surface Area (BET Analysis) : MOFs incorporating this linker exhibit surface areas >1000 m²/g .
Thermogravimetric Analysis (TGA) : Decomposition temperatures (>300°C) indicate thermal stability .
Q. Synthesis Protocol :
Data Contradiction Analysis Example
Issue : Conflicting reports on solubility in polar vs. nonpolar solvents.
Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
